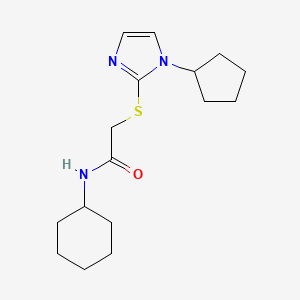

N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS/c20-15(18-13-6-2-1-3-7-13)12-21-16-17-10-11-19(16)14-8-4-5-9-14/h10-11,13-14H,1-9,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCTYCVBJXCJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and bases like lutidine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of imidazole can disrupt bacterial cell wall synthesis, making them potent candidates for antibiotic development .

2. Anticancer Potential

The imidazole moiety is also linked to anticancer properties. Research has demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies on this compound suggest it may have a role in targeting specific cancer cell lines, although further research is required to establish its efficacy and mechanism .

3. Antidiabetic Effects

Imidazole derivatives have been studied for their ability to improve insulin sensitivity and lower blood glucose levels. Initial findings indicate that this compound may exhibit similar properties, potentially serving as a lead compound in the development of new antidiabetic medications .

Pharmacological Insights

4. Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of compounds with imidazole structures. Research indicates that this compound may help mitigate oxidative stress in neuronal cells, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

5. Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases. Compounds like this compound are being investigated for their anti-inflammatory properties, which may provide therapeutic avenues for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

6. Polymer Chemistry

this compound has potential applications in the synthesis of novel polymers with enhanced thermal stability and mechanical properties due to its unique chemical structure. Research into its use as a monomer or additive in polymer formulations is ongoing .

Case Studies

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic thioether group and N-substituents. Below is a detailed comparison:

Structural Analogues with Modified Heterocyclic Groups

Notes:

- Pyrimidoindole derivatives (1Z105, 2B182C) show significant TLR4 activity, suggesting heterocycle size and substituent polarity influence receptor interaction .

Analogues with Varied N-Substituents

Notes:

- Cyclohexyl groups enhance hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Allyl or aryl substituents (e.g., phenyl, azo groups) introduce electronic effects (e.g., conjugation) that alter reactivity and spectroscopic properties .

Key Research Findings and Implications

Synthetic Accessibility : The compound can be synthesized via nucleophilic substitution of 2-chloroacetamide with a thiol-containing imidazole intermediate, typically using Cs₂CO₃/NaI in acetonitrile .

Substituent Effects: Electron-withdrawing groups (e.g., bromine in 9c) increase cytotoxicity, whereas bulky groups (e.g., cyclopentyl) may improve target selectivity .

Physicochemical Properties :

Biological Activity

N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide (CAS Number: 921480-60-6) is a compound belonging to the class of imidazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅N₃OS |

| Molecular Weight | 307.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to the imidazole moiety, which can interact with various enzymes and receptors. This interaction may lead to inhibition of enzymatic activity, affecting numerous biological pathways. Specifically, studies suggest that this compound may exhibit potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression .

Biological Activities

- Antimicrobial Properties : Preliminary investigations have indicated that this compound possesses antimicrobial and antifungal properties. These properties make it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

- Antitumor Activity : The compound has been explored for its antitumor effects, particularly in relation to its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies demonstrated that it could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

- Mechanistic Studies : Research indicates that the compound may exert its effects through modulation of signaling pathways involved in cell survival and death. For example, it may influence the expression of genes related to apoptosis and cell cycle regulation .

Case Study 1: Antitumor Efficacy

A study conducted on U87MG glioblastoma cells revealed that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In another investigation, this compound demonstrated effectiveness against several strains of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. This positions it as a potential candidate for developing new antimicrobial therapies .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound as part of efforts to discover novel therapeutic agents. The following table summarizes key findings from various studies:

Q & A

Q. What synthetic methodologies are effective for preparing N-cyclohexyl-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

Answer: The synthesis of structurally related acetamide derivatives often involves multi-step protocols. Key steps include:

- 1,3-Dipolar cycloaddition for constructing triazole or imidazole moieties, using Cu(OAc)₂ as a catalyst in tert-butanol/water (3:1) at room temperature .

- Thioether bond formation via nucleophilic substitution between thiol-containing intermediates (e.g., imidazole-2-thiols) and α-haloacetamides. Reaction optimization may involve solvent polarity (e.g., DMF or acetonitrile) and temperature control (60–80°C) .

- Purification via recrystallization (ethanol or ethyl acetate/hexane) or column chromatography to isolate high-purity products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Spectroscopic characterization :

- High-resolution mass spectrometry (HRMS) validates molecular weight with <1 ppm error .

- Elemental analysis ensures stoichiometric consistency (±0.3% for C, H, N) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

Answer: Contradictions in NMR or IR data often arise from:

- Conformational isomerism : Cyclohexyl or cyclopentyl groups may adopt chair/boat configurations, altering proton environments. Use variable-temperature NMR to assess dynamic equilibria .

- Residual solvents : Traces of DMF or acetic acid (common in synthesis) can shift peaks. Ensure thorough drying and deuterated solvent matching .

- Crystallinity differences : Recrystallize samples uniformly and compare X-ray diffraction data with computational models (e.g., Mercury software) .

Q. How does the substitution pattern on the imidazole ring influence reactivity or bioactivity?

Answer:

- Electron-withdrawing groups (e.g., nitro, halogen) on the imidazole ring increase electrophilicity, enhancing reactivity in nucleophilic substitutions or metal-catalyzed cross-couplings .

- Bioactivity modulation : Substituents at the 1-position (e.g., cyclopentyl vs. methyl) impact steric hindrance and binding affinity. Docking studies suggest bulky groups (cyclopentyl) improve interactions with hydrophobic enzyme pockets, as seen in IDH1R132H inhibition .

Q. What computational strategies predict binding modes with biological targets, and how do they align with experimental data?

Answer:

- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the acetamide scaffold and active sites (e.g., IDH1R132H). Key residues (e.g., Arg132) form hydrogen bonds with the carbonyl group .

- MD simulations (GROMACS) assess stability over 100 ns trajectories. Compare RMSD values (<2 Å) with crystallographic data from analogs (e.g., AGI-5198) to validate predictions .

- Experimental validation : Competitive binding assays (SPR or ITC) quantify dissociation constants (Kd), which should correlate with docking scores .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., apoptosis induction vs. enzyme inhibition) be interpreted?

Answer:

- Assay specificity : Apoptosis assays (e.g., Annexin V staining) may reflect off-target effects, while enzyme inhibition (e.g., IDH1 activity assays) measures direct target engagement. Use siRNA knockdown to confirm mechanism .

- Structural analogs : Compare data from compounds with minor modifications (e.g., 4a vs. 4c in ). A methyl-to-cyclopentyl substitution increases steric bulk, potentially shifting activity from apoptosis to enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.